N,N-Didesmethyl Mifepristone-d4
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Overview
Description
N,N-Didesmethyl Mifepristone-d4 is a deuterium-labeled derivative of N,N-Didesmethyl Mifepristone. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms can significantly affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug development and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Didesmethyl Mifepristone-d4 involves the deuteration of N,N-Didesmethyl MifepristoneOne common method is the use of deuterated reagents in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment is essential to achieve high yields and maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Didesmethyl Mifepristone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-Didesmethyl Mifepristone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of N,N-Didesmethyl Mifepristone-d4 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium atoms can alter the metabolic pathways and pharmacokinetics of the parent compound, N,N-Didesmethyl Mifepristone. This alteration can lead to changes in the compound’s interaction with molecular targets and pathways, providing valuable insights into drug behavior and efficacy .
Comparison with Similar Compounds
Similar Compounds
N,N-Didesmethyl Mifepristone: The non-deuterated version of the compound.
Mifepristone: The parent compound from which N,N-Didesmethyl Mifepristone is derived.
Deuterium-labeled analogs: Other compounds labeled with deuterium for similar research purposes
Uniqueness
N,N-Didesmethyl Mifepristone-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated compounds, making it a valuable tool in drug development and scientific studies .
Properties
Molecular Formula |
C27H31NO2 |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
(8S,11R,13S,14S,17S)-11-(4-amino-2,3,5,6-tetradeuteriophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1/i4D,5D,7D,8D |
InChI Key |
MIPBCIAEOBOEKD-NVTOLWDCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C)[2H])[2H])N)[2H] |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O |
Origin of Product |
United States |
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